molecular formula C8H8F3NO B2510806 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 178042-35-8

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2510806
CAS No.: 178042-35-8
M. Wt: 191.153
InChI Key: MXJOUBNXCFLFBS-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-nitrophenyl trifluoromethyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amino alcohol . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-nitrophenyl trifluoromethyl ketone using palladium on carbon as a catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 4-Nitrophenyl-2,2,2-trifluoroethan-1-ol.

    Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane.

    Substitution: 1-(4-Aminophenyl)-2,2,2-trifluoroethyl chloride.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

1-(4-aminophenyl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJOUBNXCFLFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethane-1,1-diol (1.1 g, 4.6 mmol), palladium on carbon (100 mg, 10%), and ethanol (50 ml) was treated with hydrogen gas on a Parr shaker (50 psi) for 1 hour. The mixture was filtered through celite under suction and the filtrate was concentrated under reduced pressure to afford 1-(4-amino-phenyl)-2,2,2-trifluoro-ethanol (100% yield).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanol (2.0 g, 9 mmol) in ethanol (100 ml) and tetrahydrofuran (37 ml) was treated under argon with Pd/C (250 mg) and hydrazine hydrate (80% in water, 6.15 ml, 127 mmol, 14 equiv.) The mixture was stirred at room temperature for 30 min, then the black solid was filtered and the solvent evaporated. 1-(4-Amino-phenyl)-2,2,2-trifluoro-ethanol was obtained as a light yellow deliquescent solid, 1.8 g (100%). δH (300 MHz; CDCl3) 7.24 (2H, d), 6.67 (2H, d), 4.87 (1H, m), 3.72 (2H, bs), 3.32 (1H, bs).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

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